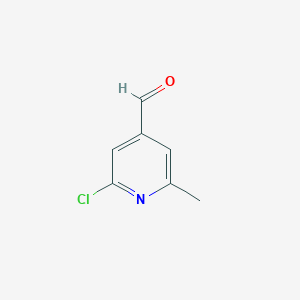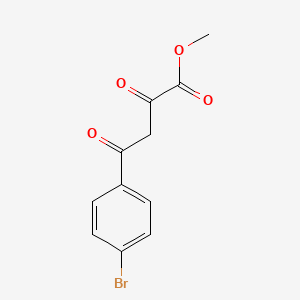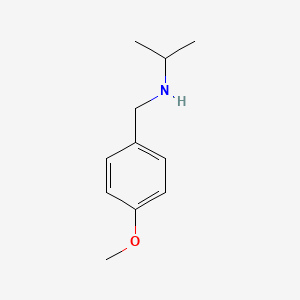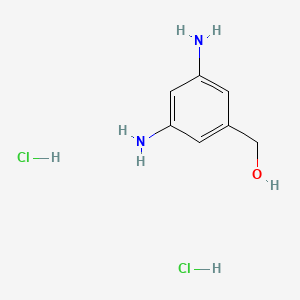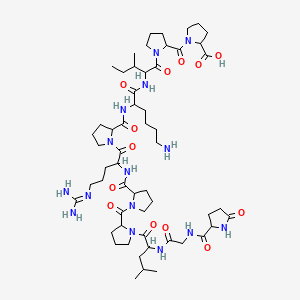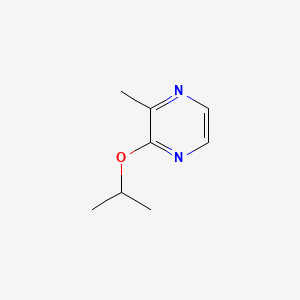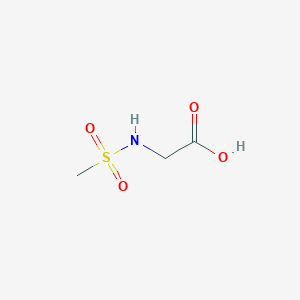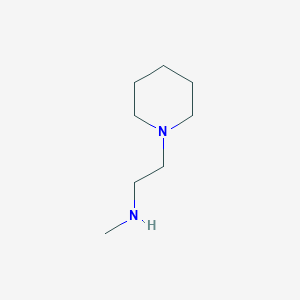
3-(Isobutylaminocarbonyl)phenylboronic acid
Übersicht
Beschreibung
3-(Isobutylaminocarbonyl)phenylboronic acid is an organic compound with the molecular formula C11H16BNO3 . It is a salt category compound with a molecular weight of 221.06g/mol . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of 3-(Isobutylaminocarbonyl)phenylboronic acid consists of a boron atom bonded to a phenyl group (a six-membered carbon ring with alternating single and double bonds) and a boronic acid functional group (B(OH)2). The compound has a complexity of 233, a covalently-bonded unit count of 1, and a rotatable bond count of 4 .Physical And Chemical Properties Analysis
3-(Isobutylaminocarbonyl)phenylboronic acid has a molecular weight of 221.06g/mol and a molecular formula of C11H16BNO3 . It has a complexity of 233, a covalently-bonded unit count of 1, and a rotatable bond count of 4 .Wissenschaftliche Forschungsanwendungen
Enrichment of Cis-Diol Containing Molecules
Phenylboronic acid-functionalized organic polymers, including 3-(Isobutylaminocarbonyl)phenylboronic acid, have been used for the enrichment of cis-diol containing molecules . These polymers display ultrahigh selectivity to the cis-diol containing molecules .
Separation
The pH-responsive nature of phenylboronic acid, including 3-(Isobutylaminocarbonyl)phenylboronic acid, allows it to be used in separation processes . The pH controllable capture/release feature of PBA gives great feasibility to develop pH responsive materials .
Sensing
Phenylboronic acid-functionalized materials are widely applied in sensing . The ability to selectively recognize cis-diol containing molecules makes these materials useful in the detection of various substances .
Imaging
Phenylboronic acid-functionalized materials, including 3-(Isobutylaminocarbonyl)phenylboronic acid, are also used in imaging . The selective recognition of cis-diol containing molecules allows these materials to be used in the visualization of various biological processes .
Diagnostic Applications
The unique chemistry of phenylboronic acids has provided many useful molecular bases for diagnostic applications . This includes the interaction with sialic acid as a new class of molecular targets .
Drug Delivery
Phenylboronic acid-functionalized materials are widely applied in drug delivery . The pH-responsive nature of these materials allows for the controlled release of drugs, making them useful in various therapeutic applications .
Biochemistry
3-(Isobutylaminocarbonyl)phenylboronic acid has been used in a variety of fields, including biochemistry. It is used to modify the properties of natural and synthetic compounds.
Drug Discovery
3-(Isobutylaminocarbonyl)phenylboronic acid has also been used in drug discovery. The presence of the boronic acid functional group allows it to participate in specific binding interactions, which can be useful in the development of new drugs.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(2-methylpropylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-8(2)7-13-11(14)9-4-3-5-10(6-9)12(15)16/h3-6,8,15-16H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCFUCPIPJUGKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397570 | |
| Record name | {3-[(2-Methylpropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isobutylaminocarbonyl)phenylboronic acid | |
CAS RN |
723282-09-5 | |
| Record name | {3-[(2-Methylpropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



